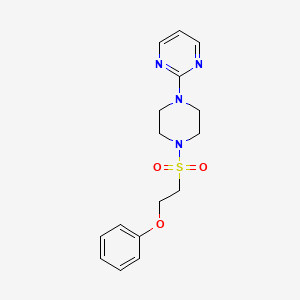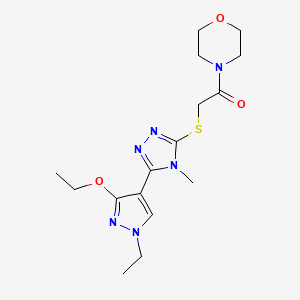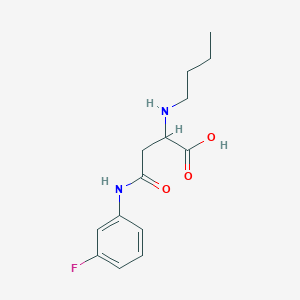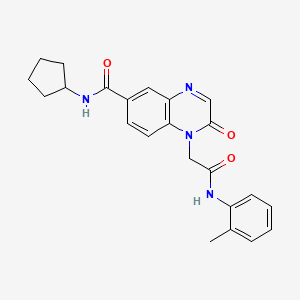
1-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a sulfonyl chloride derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 1-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is not well understood. However, it is believed to act as an electrophilic reagent and react with nucleophiles such as amines, alcohols, and thiols. The resulting products are usually sulfonamides or sulfones.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride have not been extensively studied. However, it has been reported to exhibit antibacterial activity against certain strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride in lab experiments is its high reactivity towards nucleophiles. This makes it a useful reagent for the synthesis of various compounds. However, its high reactivity can also be a limitation as it may react with unwanted nucleophiles, leading to the formation of undesired products.
Zukünftige Richtungen
There are several future directions for the research on 1-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride. One of the main areas of research could be the development of new and efficient synthesis methods for this compound. Another area of research could be the investigation of its mechanism of action and its potential applications in medicinal chemistry. Furthermore, the antibacterial activity of this compound could be further explored to develop new antibacterial agents.
Synthesemethoden
Several methods have been reported for the synthesis of 1-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride. One of the most commonly used methods involves the reaction of 4-chlorosulfonyl-1H-pyrazole with butyl propargyl ether in the presence of a base such as potassium carbonate. The resulting product is then treated with thionyl chloride to obtain 1-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride.
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has found several applications in scientific research. It is commonly used as a reagent for the synthesis of various compounds such as pyrazoles, sulfonamides, and sulfones. It has also been used as a coupling agent for the synthesis of peptide and protein conjugates. In addition, this compound has been used as a catalyst for various organic reactions.
Eigenschaften
IUPAC Name |
1-butyl-3-(propoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3S/c1-3-5-6-14-8-11(18(12,15)16)10(13-14)9-17-7-4-2/h8H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBPGMDPINYDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCCC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorophenyl)-2-((6-(3-methoxybenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2606893.png)




![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2606904.png)
![(S)-N-(1H-Benzo[d]imidazol-2-yl)-2-(1-oxoisoindolin-2-yl)propanamide](/img/structure/B2606906.png)
![4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2606907.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2606908.png)
![1-(4-fluorobenzyl)-4-(1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2606910.png)


